
(1-Methylcyclopentyl)methanol
Overview
Description
(1-Methylcyclopentyl)methanol: is an organic compound with the molecular formula C7H14O . It is a cyclopentane derivative where a methyl group is attached to the cyclopentane ring, and a hydroxyl group is attached to the carbon adjacent to the methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Methyl 1-methylcyclopentanecarboxylate: One common method involves the reduction of methyl 1-methylcyclopentanecarboxylate using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield (1-Methylcyclopentyl)methanol.
Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of 1-methylcyclopentene.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the above synthetic routes can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-Methylcyclopentyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C, LiAlH4
Substitution: SOCl2, PBr3
Major Products Formed:
Oxidation: (1-Methylcyclopentyl)ketone
Reduction: 1-Methylcyclopentane
Substitution: (1-Methylcyclopentyl)chloride
Scientific Research Applications
Mechanism of Action
The mechanism of action for (1-Methylcyclopentyl)methanol largely depends on its functional group interactions. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, making it a versatile intermediate in various chemical processes .
Comparison with Similar Compounds
Cyclopentanol: Similar structure but lacks the methyl group.
1-Methylcyclopentane: Lacks the hydroxyl group.
Cyclopentanemethanol: The hydroxyl group is attached to a methylene group instead of a cyclopentane ring.
Uniqueness: (1-Methylcyclopentyl)methanol is unique due to the presence of both a methyl group and a hydroxyl group on the cyclopentane ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Biological Activity
(1-Methylcyclopentyl)methanol is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
This compound is characterized by its cyclopentane structure with a methyl group and a hydroxyl functional group. Its molecular formula is , and it has a molecular weight of approximately 114.19 g/mol. The compound's structure allows for various interactions with biological targets, particularly receptors involved in neurotransmission.
1. Interaction with Muscarinic Acetylcholine Receptors
Research indicates that this compound can act as a modulator of muscarinic acetylcholine receptors (mAChRs), specifically the M4 subtype. These receptors are crucial in the central nervous system (CNS) for mediating cognitive functions and motor control. Studies have shown that compounds similar to this compound can influence dopamine release and cognitive processing, making them potential candidates for treating disorders like Alzheimer's disease and schizophrenia .
Table 1: Biological Activity of this compound on mAChRs
Compound | Receptor Type | Activity Description | Reference |
---|---|---|---|
This compound | M4 | Allosteric modulation leading to enhanced cognitive function | |
Xanomeline | M4 | Antipsychotic-like effects in preclinical models |
2. GABA Uptake Inhibition
Another area of interest is the compound's role in GABA uptake inhibition. GABA (gamma-aminobutyric acid) is a key inhibitory neurotransmitter in the brain. The inhibition of GABA uptake can lead to increased GABA levels, potentially alleviating conditions such as anxiety and epilepsy. Research has shown that derivatives of this compound exhibit varying degrees of potency in inhibiting GABA uptake, indicating its potential therapeutic applications .
Table 2: GABA Uptake Inhibition Potency
Compound | pIC50 ± SEM | Remarks |
---|---|---|
Bis(4-methoxyphenyl)this compound | 6.5 ± 0.2 | Moderate inhibitor of GABA uptake |
Other derivatives | Varies | Potency influenced by structural modifications |
Case Study 1: Cognitive Enhancement
In a study examining the effects of this compound on cognitive function in animal models, researchers found that administration led to significant improvements in memory retention and learning tasks. The modulation of M4 mAChRs was identified as a key mechanism behind these effects, suggesting that this compound could be further explored for cognitive enhancement therapies .
Case Study 2: Antidepressant Effects
Another investigation focused on the antidepressant-like effects of this compound in rodent models. Results indicated that the compound reduced depressive behaviors, likely through its action on serotonergic pathways alongside its interaction with mAChRs .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (1-Methylcyclopentyl)methanol, and what methodological considerations are critical for optimizing yield?
- Answer : The compound can be synthesized via catalytic hydrogenation of (1-methylcyclopentyl)ketone precursors or through biocatalytic reduction using enzymes or whole-cell systems (e.g., Daucus carota cells) . Key considerations include:
- Catalyst selection : Transition metal catalysts (e.g., Pd/C, Raney Ni) for hydrogenation require controlled pressure and temperature to avoid over-reduction.
- Biocatalytic conditions : Optimize pH (6.5–7.5), substrate concentration (≤100 mM), and cofactor regeneration systems (e.g., glucose dehydrogenase) to enhance enantioselectivity and yield .
- Purification : Liquid-liquid extraction or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended due to the compound’s moderate polarity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Answer : Use a combination of:
- Spectroscopic techniques : H/C NMR to confirm the cyclopentyl methyl group (δ ~1.2–1.8 ppm) and hydroxyl proton (δ ~1.5–2.0 ppm, broad). IR spectroscopy for O-H stretching (~3200–3600 cm) .
- Chromatography : GC-MS or HPLC with a C18 column (methanol/water mobile phase) to assess purity (>98% by area normalization) .
- Elemental analysis : Validate molecular formula (CHO) with ≤0.3% deviation .
Q. What solvent systems are optimal for dissolving this compound in reaction setups?
- Answer : The compound is sparingly soluble in water but miscible with polar aprotic solvents (e.g., DMSO, DMF) and alcohols (methanol, ethanol). For biphasic reactions, use toluene or dichloromethane with phase-transfer catalysts (e.g., TBAB) .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Answer :
- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent oxidation .
- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact.
- Waste disposal : Neutralize with dilute HCl before incineration or chemical waste disposal .
Advanced Research Questions
Q. How can computational modeling predict the physical and thermodynamic properties of this compound?
- Answer :
- Molecular dynamics (MD) simulations : Estimate viscosity, diffusion coefficients, and solubility parameters using force fields (e.g., OPLS-AA) .
- Quantum mechanics (QM) : Calculate dipole moments (predicted ~1.8–2.2 D) and H-bonding potential via DFT (B3LYP/6-31G*) .
- Thermodynamic data : Use group contribution methods (e.g., Joback) to predict boiling point (~180–190°C) and heat of vaporization .
Q. What strategies resolve contradictions in reported reaction kinetics or catalytic efficiency for this compound synthesis?
- Answer :
- Comparative kinetic studies : Replicate experiments under standardized conditions (e.g., 25°C, 1 atm H) to isolate variables like catalyst aging or solvent effects .
- In-situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and catalyst deactivation .
- Meta-analysis : Cross-reference datasets from open-access repositories (e.g., PubChem, ECHA) to identify outliers or methodological biases .
Q. How can biocatalytic pathways be optimized for enantioselective synthesis of this compound?
- Answer :
- Enzyme engineering : Use directed evolution or rational design (e.g., altering active-site residues in alcohol dehydrogenases) to enhance stereoselectivity .
- Co-solvent systems : Add 10–20% (v/v) ionic liquids (e.g., [BMIM][PF]) to stabilize enzymes and improve substrate affinity .
- High-throughput screening : Employ microfluidic platforms to test >1,000 reaction conditions/day, varying pH, temperature, and cofactor ratios .
Q. What experimental designs validate the environmental stability and degradation pathways of this compound?
- Answer :
- Photolysis studies : Expose the compound to UV light (254 nm) in aqueous solutions (pH 4–9) and analyze degradation products via LC-QTOF-MS .
- Biodegradation assays : Use OECD 301F protocols with activated sludge to measure BOD and identify microbial metabolites .
- QSPR models : Correlate molecular descriptors (e.g., logP, polar surface area) with persistence in soil/water matrices .
Q. Methodological Resources
Properties
IUPAC Name |
(1-methylcyclopentyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-7(6-8)4-2-3-5-7/h8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJAKZQKSYGLTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38502-28-2 | |
Record name | (1-methylcyclopentyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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